![molecular formula C14H20N2O2S2 B12533291 1-[(4-Methylbenzene-1-sulfonyl)amino]hexan-2-yl thiocyanate CAS No. 866023-83-8](/img/structure/B12533291.png)
1-[(4-Methylbenzene-1-sulfonyl)amino]hexan-2-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylbenzene-1-sulfonyl)amino]hexan-2-yl thiocyanate is an organic compound that features a sulfonamide group attached to a hexane chain with a thiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylbenzene-1-sulfonyl)amino]hexan-2-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl isothiocyanates.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require mild bases and solvents like dichloromethane.
Major Products Formed:
Oxidation: Sulfonyl isothiocyanates.
Reduction: Corresponding amines.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
Scientific Research Applications
1-[(4-Methylbenzene-1-sulfonyl)amino]hexan-2-yl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(4-Methylbenzene-1-sulfonyl)amino]hexan-2-yl thiocyanate exerts its effects involves the interaction of the sulfonamide group with biological targets such as enzymes. The thiocyanate group can also participate in nucleophilic substitution reactions, leading to the modification of proteins and other biomolecules .
Comparison with Similar Compounds
- 1-[(Aminooxy)sulfonyl]-4-methylbenzene
- 4-Methylbenzenesulfonyl chloride
- Hexan-2-amine
Comparison: Compared to similar compounds, it offers a broader range of reactions and applications .
Properties
CAS No. |
866023-83-8 |
|---|---|
Molecular Formula |
C14H20N2O2S2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1-[(4-methylphenyl)sulfonylamino]hexan-2-yl thiocyanate |
InChI |
InChI=1S/C14H20N2O2S2/c1-3-4-5-13(19-11-15)10-16-20(17,18)14-8-6-12(2)7-9-14/h6-9,13,16H,3-5,10H2,1-2H3 |
InChI Key |
NBBNOILCJAIRPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CNS(=O)(=O)C1=CC=C(C=C1)C)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine](/img/structure/B12533210.png)

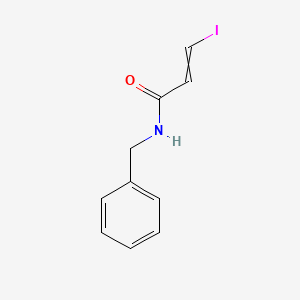
![1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione](/img/structure/B12533227.png)
![4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12533235.png)
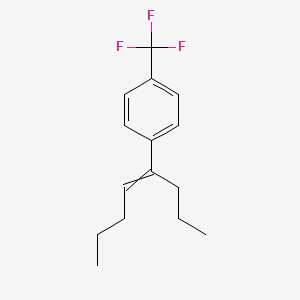
![1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12533247.png)
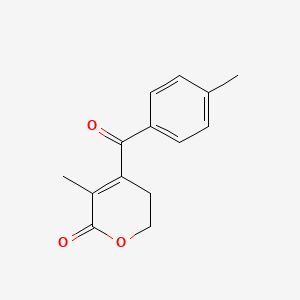
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12533264.png)
![4-[(6-Phenylhexanoyl)amino]butanoic acid](/img/structure/B12533265.png)
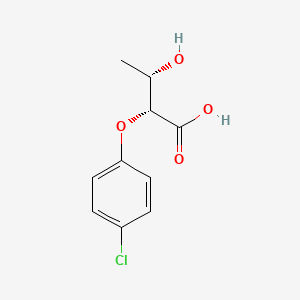
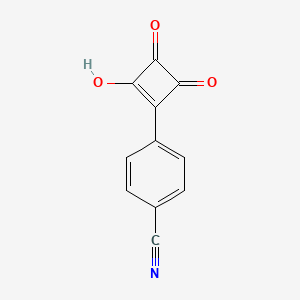
![2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide}](/img/structure/B12533274.png)

